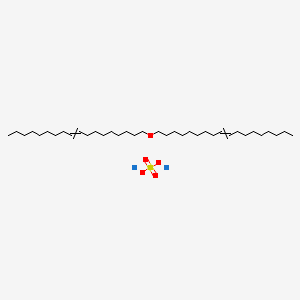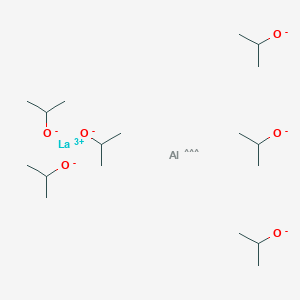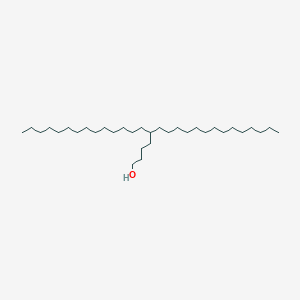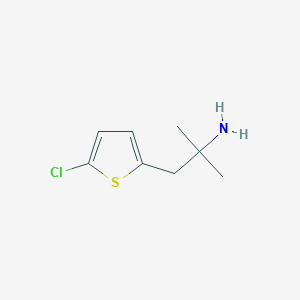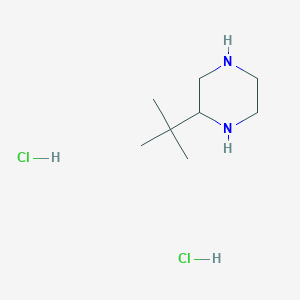
2-(tert-Butyl)piperazin-Dihydrochlorid
Übersicht
Beschreibung
“2-(tert-Butyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C8H20Cl2N2 . It is also known as TBPH. The compound has been gaining significant attention in the scientific community due to its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-(tert-Butyl)piperazine dihydrochloride”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “2-(tert-Butyl)piperazine dihydrochloride” is represented by the linear formula C8H20Cl2N2 . The compound has a molecular weight of 215.17 .Physical and Chemical Properties Analysis
“2-(tert-Butyl)piperazine dihydrochloride” is a solid compound . It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Synthese von Piperazinderivaten
2-(tert-Butyl)piperazin-Dihydrochlorid: wird bei der Synthese verschiedener Piperazinderivate eingesetzt. Diese Derivate sind aufgrund ihrer breiten Palette an biologischen und pharmazeutischen Aktivitäten von Bedeutung . Zu den Methoden zur Synthese dieser Derivate gehören die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen sowie die Ugi-Reaktion .
Arzneimittelentwicklung
Der Piperazin-Rest ist aufgrund seiner biologischen Aktivität ein häufiges Merkmal in vielen Medikamenten, wie z. B. Trimetazidin und Ranolazin This compound kann bei der Entwicklung neuer Arzneimittel eingesetzt werden, insbesondere bei der Herstellung chiraler Piperazine, die in der Arzneimittelsynthese wichtig sind .
C–H-Funktionalisierung
Jüngste Fortschritte im Bereich der medizinischen Chemie haben die Bedeutung der C–H-Funktionalisierung von Piperazinringen hervorgehoben This compound kann in diesem Zusammenhang verwendet werden, um vielfältigere Piperazinstrukturen zu schaffen, was entscheidend ist, da die meisten Piperazin-haltigen Medikamente nur Substituenten an den Stickstoffpositionen aufweisen .
Antibakterielle Mittel
Untersuchungen haben gezeigt, dass Piperazinderivate gegen grampositive Krankheitserreger wirksam sein können . Daher kann This compound in Bezug auf seinen potenziellen Einsatz bei der Entwicklung neuer Antibiotika untersucht werden.
Photokatalytische Synthese
Die Verbindung ist auch relevant bei photokatalytischen Synthesemethoden, die Teil des breiteren Bereichs der grünen Chemie sind . Dieser Ansatz ist umweltfreundlich und kann zur Entwicklung neuartiger Piperazin-basierter Verbindungen führen, die in verschiedenen Bereichen Anwendung finden könnten.
Festphasensynthese
This compound: kann bei der Festphasensynthese eingesetzt werden, einer Methode, die die schnelle Assemblierung von Verbindungsbibliotheken ermöglicht, was besonders in der Arzneimittelforschung und Materialwissenschaft nützlich ist .
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It is known that piperazine derivatives, to which this compound belongs, have a wide range of biological and pharmaceutical activity .
Mode of Action
Piperazine derivatives are known to interact with various targets, but the specific interactions of this compound need further investigation .
Eigenschaften
IUPAC Name |
2-tert-butylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(2,3)7-6-9-4-5-10-7;;/h7,9-10H,4-6H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVAHPAJPGKVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725482 | |
| Record name | 2-tert-Butylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159812-65-3 | |
| Record name | 2-tert-Butylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


